REACTION_CXSMILES
|
[CH3:1][C:2](=[CH:17][C:18](=[O:20])[CH3:19])[C:3](=[O:16])[CH2:4][N:5]1[C:9](=[O:10])[C:8]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:7]2[C:6]1=[O:15]>[Ni].C(OCC)(=O)C>[CH3:1][CH:2]([CH2:17][C:18](=[O:20])[CH3:19])[C:3](=[O:16])[CH2:4][N:5]1[C:9](=[O:10])[C:8]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:7]2[C:6]1=[O:15]
|
Name
|
3-Methyl-1-phthalimidohex-3-ene-2,5-dione
|
Quantity
|
423 mg
|
Type
|
reactant
|
Smiles
|
CC(C(CN1C(C=2C(C1=O)=CC=CC2)=O)=O)=CC(C)=O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrogen was absorbed in an amount
|
Type
|
CUSTOM
|
Details
|
The catalyst was separated by suction filtration with a care
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated from the filtrate under reduced pressure
|
Reaction Time |
12 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CN1C(C=2C(C1=O)=CC=CC2)=O)=O)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 416 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |